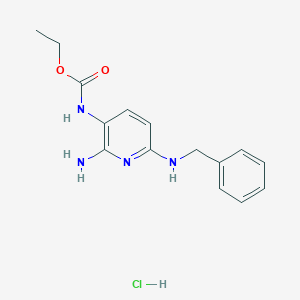

Desfluoro Flupirtine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desfluoro Flupirtine Hydrochloride is a biochemical used for proteomics research . Its molecular formula is C15H19ClN4O2 and has a molecular weight of 322.79 .

Synthesis Analysis

The synthesis of Flupirtine involves a four-step process starting from 2,6-dichloro-3-nitro-pyridine . The process involves the reaction of p-fluorobenzylamine with 2-amino-3-nitro-6-chloropyridine in n-propanol using potassium carbonate . The resulting compound is then hydrogenated in dioxane using raney nickel at 50°C under a gauge pressure of 30 atmospheres .Molecular Structure Analysis

The molecular structure of Desfluoro Flupirtine Hydrochloride is represented by the formula C15H19ClN4O2 . The structure does not resemble that of any analgesic currently on the market .Chemical Reactions Analysis

During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method . The impurity was identified as (3R,4S)-3- ( (S)-3- (4-fluorophenyl)-3-hydroxypropyl)-4- (4-hydroxyphenyl)-1-phenylazetidin-2-one which is called desfluoro ezetimibe (lactam-related) impurity .Physical And Chemical Properties Analysis

Desfluoro Flupirtine Hydrochloride is more than 80% reversibly bound to human albumin in vitro and has an apparent volume of distribution of 154L in healthy volunteers . It undergoes hepatic biotransformation to 2 primary metabolites, one of which has 20 to 30% of the analgesic activity of the parent compound .Applications De Recherche Scientifique

- Clinical Application : It effectively manages acute and persistent pain conditions without the adverse effects associated with opioids or non-steroidal anti-inflammatory drugs (NSAIDs) .

- Clinical Application : Investigations explore its role in neurodegenerative diseases and traumatic brain injuries .

- Clinical Application : It could find applications in muscle spasms, tension-related disorders, and muscle-related pain .

- Clinical Application : Ongoing studies investigate its potential in treating hearing and vision impairments .

Analgesia

Anticonvulsant Properties

Neuroprotection

Muscle Relaxation

Auditory and Visual Disorders

Memory and Cognitive Impairment

Mécanisme D'action

Target of Action

Desfluoro Flupirtine Hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the functioning of the sympathetic nervous system, which is part of the body’s response to stress and danger .

Mode of Action

Desfluoro Flupirtine Hydrochloride acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to activate the potassium KV7 (KCNQ) channel , which opens a series of further therapeutic possibilities . It also upregulates Bcl-2 and increases glutathione levels , which are crucial for cellular health and function .

Pharmacokinetics

Desfluoro Flupirtine Hydrochloride has a bioavailability of 90% (oral) and 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . About 72% of Desfluoro Flupirtine Hydrochloride and its metabolites appear in urine and 18% appear in feces . The half-life of the compound varies depending on the individual’s age and renal impairment .

Result of Action

The action of Desfluoro Flupirtine Hydrochloride results in the suppression of over-excitability of neuronal and non-neuronal cells . This makes it effective as a centrally acting analgesic in patients with a range of acute and persistent pain conditions . It also exhibits pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Orientations Futures

Flupirtine is providing important information and clues regarding novel mechanistic approaches to the treatment of a range of clinical conditions involving hyper-excitability of cells . It has demonstrated pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Propriétés

IUPAC Name |

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHPVMNCBBZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Flupirtine Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)